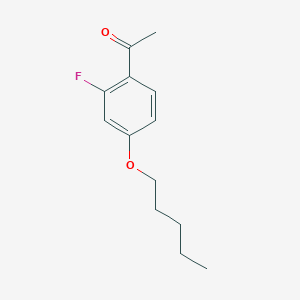

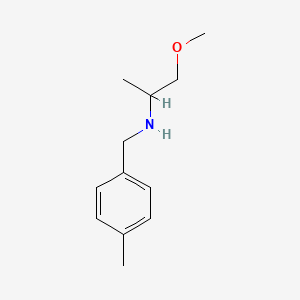

2'-Fluoro-4'-pentyloxyacetophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2'-Fluoro-4'-pentyloxyacetophenone is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related fluoroacetophenone derivatives, which can provide insights into the chemical behavior and properties that might be expected from 2'-Fluoro-4'-pentyloxyacetophenone. These derivatives are valuable in various chemical syntheses and have been studied for their physical properties and reactivity .

Synthesis Analysis

The synthesis of fluoroacetophenone derivatives typically involves multiple steps, including protection, functional group transformation, and fluorination. For instance, 5-Fluoro-2-hydroxyacetophenone was prepared from p-aminophenol with an overall yield of 54.5%, involving esterification, Fries rearrangement, hydrolysis, and fluorination steps . Similarly, 2'-amino-4'-fluorobutyrophenone derivatives were synthesized using a selective ortho-amination as a key step . These methods suggest that the synthesis of 2'-Fluoro-4'-pentyloxyacetophenone would likely involve a tailored approach to introduce the fluoro and pentyloxy groups at the appropriate positions on the acetophenone core.

Molecular Structure Analysis

The molecular structure of fluoroacetophenone derivatives has been studied using techniques such as Fourier transform microwave spectroscopy and quantum chemical calculations. For example, the structure of 4-fluoroacetophenone was accurately determined by observing mono-substituted 13C isotopologues, and the effects of fluorination on the geometry were analyzed . These studies provide a foundation for understanding the molecular structure of 2'-Fluoro-4'-pentyloxyacetophenone, which would likely exhibit similar fluorination effects on its geometry.

Chemical Reactions Analysis

Fluoroacetophenone derivatives participate in various chemical reactions, including enolate formation and aldol reactions. The lithium enolate of 4-fluoroacetophenone was studied, revealing the formation of different aggregates and their reactivity in aldol reactions . This suggests that 2'-Fluoro-4'-pentyloxyacetophenone could also form enolates and participate in similar reactions, potentially with unique reactivity due to the pentyloxy substituent.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroacetophenone derivatives are influenced by their molecular structure. The fluorination effects on intermolecular non-covalent interactions and internal rotation barriers have been probed . These findings can be extrapolated to predict that 2'-Fluoro-4'-pentyloxyacetophenone would have distinct physical and chemical properties, such as boiling point, solubility, and reactivity, which would be important for its application in chemical syntheses.

Safety and Hazards

将来の方向性

The development of robust and scalable methods for the synthesis of polyfunctional aliphatic fluorinated building blocks continues to be of interest due to the increasing number of new chemical entities bearing fluorine atoms at sp3 carbon sites that are entering pharmaceutical, agrochemical, and materials company product pipelines . Thus, there remains a requirement for the development of synthetic routes to multi-functional fluorinated aliphatic building blocks for applications in diversity-oriented synthesis as part of drug discovery programs .

特性

IUPAC Name |

1-(2-fluoro-4-pentoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO2/c1-3-4-5-8-16-11-6-7-12(10(2)15)13(14)9-11/h6-7,9H,3-5,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLFUROSQVVWFAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC(=C(C=C1)C(=O)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379169 |

Source

|

| Record name | 2'-Fluoro-4'-pentyloxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Fluoro-4'-pentyloxyacetophenone | |

CAS RN |

203066-99-3 |

Source

|

| Record name | 1-[2-Fluoro-4-(pentyloxy)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203066-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Fluoro-4'-pentyloxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1305384.png)

![3-(4-Ethoxy-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1305403.png)

![1-[2-(2-Chloro-ethoxy)-ethyl]-1H-pyrazole](/img/structure/B1305410.png)

![2-Chloro-1-(8-methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B1305437.png)